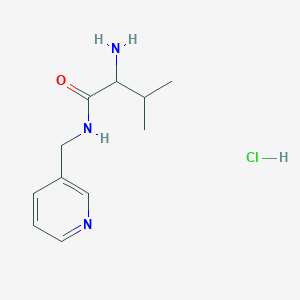
2-Amino-3-methyl-N-(3-pyridinylmethyl)butanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-methyl-N-(3-pyridinylmethyl)butanamide hydrochloride, also known as AMPB HCl, is a chemical compound with the molecular formula C11H18ClN3O . It has recently received attention due to its unique chemical and biological properties.
Molecular Structure Analysis
The molecular structure of 2-Amino-3-methyl-N-(3-pyridinylmethyl)butanamide hydrochloride is represented by the formula C11H18ClN3O . The molecular weight of this compound is 243.73 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3-methyl-N-(3-pyridinylmethyl)butanamide hydrochloride include a molecular weight of 243.73 g/mol . Other properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Fluorescence Spectral Analysis
One of the applications of 2-Amino-3-methyl-N-(3-pyridinylmethyl)butanamide hydrochloride is in fluorescence spectral analysis. This technique can be used to study the properties of organic and inorganic compounds by analyzing their emission of light upon excitation .
Antimicrobial Activity
The compound has been explored for its potential in fighting against antimicrobial activity. It has been used to study new molecules and their interactions with various lanthanide complexes, which could lead to developments in antimicrobial treatments .
Chemical Synthesis
In chemical synthesis, this compound could serve as a building block or intermediate due to its unique chemical structure. It may be used in the synthesis of more complex molecules for various research applications .
Biological Studies
Safety and Hazards
Mecanismo De Acción
- Additionally, it interacts with tyrosine-protein kinase transforming protein Abl , which is associated with cell cycle regulation and cytoskeletal dynamics .
Target of Action
Mode of Action
Pharmacokinetics
Propiedades
IUPAC Name |
2-amino-3-methyl-N-(pyridin-3-ylmethyl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c1-8(2)10(12)11(15)14-7-9-4-3-5-13-6-9;/h3-6,8,10H,7,12H2,1-2H3,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPOJISIXRMATE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CN=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride](/img/structure/B1374445.png)
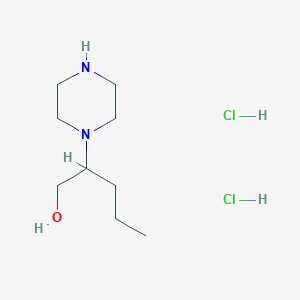
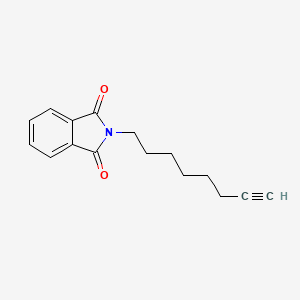
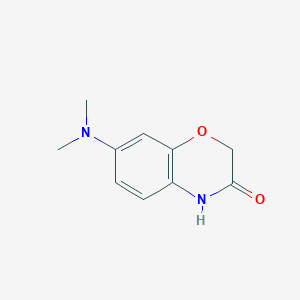


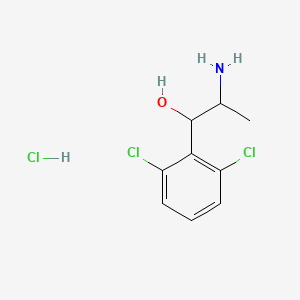
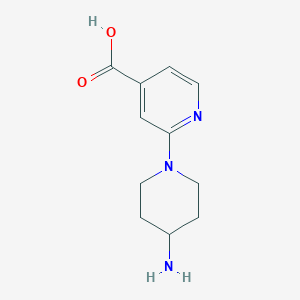
![2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol](/img/structure/B1374460.png)
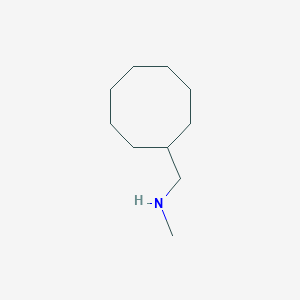
![5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B1374463.png)

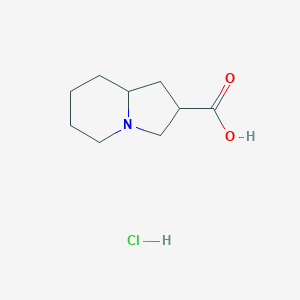
![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1374468.png)